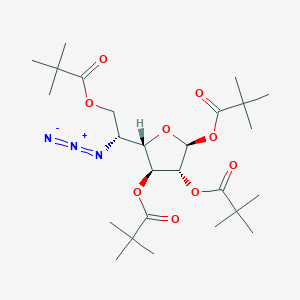
Epidepride HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epidepride is a high-affinity radiotracer used in single-photon emission computed tomography (SPECT) imaging of the D2/3 receptors . It binds with high affinity to striatal and extrastriatal receptors .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ephedrine involves the transformation of benzaldehyde into L-phenylacetylcarbinol (L-PAC) by actively fermenting yeast, which can then be reductively aminated to afford ephedrine .
Molecular Structure Analysis
Molecular structure analysis often involves the use of tools like MolView, which consists of a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model for further analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and can be analyzed using various methods . These properties can include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .
Aplicaciones Científicas De Investigación
1. Neuroimaging in Schizophrenia Models
Epidepride HCl, particularly in its radiolabeled form [(123)I]epidepride, has significant applications in neuroimaging. For instance, Huang et al. (2012) utilized [(123)I]epidepride to study dopamine D(2)/D(3) receptor binding in a rat schizophrenia model induced by chronic MK-801 treatment. Their findings indicated that [(123)I]epidepride could effectively evaluate alterations in dopamine receptor binding in the brain, providing insights into schizophrenia pathology and treatment evaluation (Huang et al., 2012).
2. Quantification of Striatal and Extrastriatal D2/3 Receptors
In another study, Tsartsalis et al. (2020) demonstrated the use of [123I]epidepride SPECT imaging for absolute quantification of D2/3 receptors in both striatal and extrastriatal regions. This is particularly relevant in preclinical and clinical SPECT neuroimaging, allowing simultaneous quantification in different brain regions (Tsartsalis et al., 2020).
3. Stability and Degradation Analysis
Chen et al. (2013) conducted a study focusing on the forced degradation behavior of epidepride, using high-performance liquid chromatography and mass spectrometry. This research is crucial for understanding the stability and shelf life of epidepride, which is vital for its application in medical imaging (Chen et al., 2013).
4. Human Brain Dopamine Receptor Imaging
Kornhuber et al. (2005) used [123I]Epidepride in SPECT imaging to study dopamine receptors in the human brain. Their research showed the potential of [123I]Epidepride as a SPECT ligand for investigating D2 receptors in living human brains, which could be critical for studying various neuropsychiatric disorders (Kornhuber et al., 2005).
5. Diagnosis and Treatment Evaluation in Schizophrenia
Huang et al. (2014) explored the diagnostic potential of [(123)I]epidepride imaging for a risperidone-treatment chronic MK-801-induced rat schizophrenia model. Their findings highlighted the utility of [(123)I]epidepride in tracing progressive alterations of D2R expression, aiding in both diagnosis and treatment evaluation of schizophrenia (Huang et al., 2014).
Mecanismo De Acción
The mechanism of action of similar compounds often involves interactions with specific receptors. For example, Dipivefrin, a prodrug of epinephrine, is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine appears to exert its action by stimulating α -and/or β 2 -adrenergic receptors .
Safety and Hazards
Direcciones Futuras
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Therapeutic peptides, a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epidepride HCl involves the reaction of 4-(4-fluorobenzyl)piperidine with 4-(4-(2-methoxyphenyl)piperazin-1-yl)benzoic acid to form Epidepride, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid.", "Starting Materials": [ "4-(4-fluorobenzyl)piperidine", "4-(4-(2-methoxyphenyl)piperazin-1-yl)benzoic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(4-fluorobenzyl)piperidine is reacted with 4-(4-(2-methoxyphenyl)piperazin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI or DCC and a base such as DIPEA or TEA to form Epidepride.", "Step 2: Epidepride is then dissolved in a suitable solvent such as ethanol or methanol and reacted with hydrochloric acid to form Epidepride hydrochloride salt.", "Step 3: The product is then isolated by filtration, washed with a suitable solvent and dried under vacuum to obtain Epidepride hydrochloride as a white solid." ] } | |
Número CAS |
253453-57-3 |
Nombre del producto |
Epidepride HCl |
Fórmula molecular |
C16H23IN2O3 x HCl |
Peso molecular |
454.73 |
Pureza |
95% |
Sinónimos |
(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)











